2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE is a complex organic compound that features a combination of anthracene, benzothiazole, and phenoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Anthracen-9-ylmethylene Intermediate: This step involves the reaction of anthracene-9-carbaldehyde with an appropriate amine under reflux conditions in ethanol.
Synthesis of the Benzothiazole Derivative: The benzothiazole moiety is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Coupling Reaction: The anthracen-9-ylmethylene intermediate is then coupled with the benzothiazole derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the imine bond, converting it to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds such as 9,10-diphenylanthracene and 9-anthracenecarboxaldehyde.
Benzothiazole Derivatives: Compounds such as 2-(2-hydroxyphenyl)benzothiazole and 2-(4-aminophenyl)benzothiazole.
Uniqueness
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE is unique due to its combination of anthracene and benzothiazole moieties, which confer both luminescent properties and potential biological activity. This dual functionality makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C32H25N3O2S2 |
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Molecular Weight |
547.7 g/mol |
IUPAC Name |
2-[[6-(anthracen-9-ylmethylideneamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C32H25N3O2S2/c36-31(33-16-17-37-25-10-2-1-3-11-25)21-38-32-35-29-15-14-24(19-30(29)39-32)34-20-28-26-12-6-4-8-22(26)18-23-9-5-7-13-27(23)28/h1-15,18-20H,16-17,21H2,(H,33,36) |
InChI Key |
LIZGXZVUOGVPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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